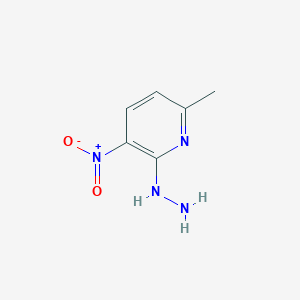

2-hydrazinyl-6-methyl-3-nitropyridine

Description

Contextualization within Nitrogen Heterocycle Chemistry

2-Hydrazinyl-6-methyl-3-nitropyridine belongs to the broad and vital class of organic molecules known as nitrogen-containing heterocycles. These are compounds that feature a ring structure composed of carbon atoms and at least one nitrogen atom. Heterocyclic compounds are ubiquitous in nature and synthetic science, forming the core structures of many essential biological molecules, including nucleic acids, vitamins, and alkaloids. ntnu.no

The pyridine (B92270) ring, a six-membered ring with one nitrogen atom, is a fundamental example of a nitrogen heterocycle. ias.ac.in The introduction of various functional groups onto this stable aromatic core gives rise to a vast library of derivatives with diverse chemical and physical properties. The specific compound, this compound, is a substituted pyridine, indicating its firm placement within this significant area of organic chemistry. The study of such molecules is crucial for advancing fields ranging from medicinal chemistry to materials science. ias.ac.innih.gov

Significance of Pyridine and Hydrazine (B178648) Moieties in Organic Synthesis

The chemical character of this compound is defined by its two key functional components: the pyridine ring and the hydrazine group.

Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This property makes it susceptible to nucleophilic substitution, particularly when activating groups, such as a nitro group, are present. mdpi.comsigmaaldrich.com The pyridine scaffold is a common feature in pharmaceuticals and agrochemicals due to its ability to form hydrogen bonds and its relative stability. ias.ac.in It often serves as a foundational structure upon which more complex molecules are built.

Hydrazine Moiety: The hydrazine group (-NHNH2) is a powerful nucleophile, meaning it readily donates its pair of electrons to form new chemical bonds. This high reactivity makes hydrazinyl-substituted compounds, like this compound, valuable intermediates in organic synthesis. evitachem.com They are frequently used as starting materials for the construction of other nitrogen-containing heterocycles, such as pyrazoles, triazoles, and fused-ring systems like pyridocinnolines and triazolopyridines. researchgate.net The reaction typically involves the condensation of the hydrazine group with compounds containing two electrophilic sites.

Overview of Research Trajectories for the Chemical Compound

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be confidently inferred from the well-established chemistry of its constituent parts and studies on closely related analogues.

Synthesis: The primary route for synthesizing hydrazinopyridines involves the nucleophilic aromatic substitution of a corresponding halopyridine. researchgate.net It is highly probable that this compound is synthesized from 2-chloro-6-methyl-3-nitropyridine (B1586791). The reaction would involve treating the chloropyridine with hydrazine hydrate (B1144303). The presence of the electron-withdrawing 3-nitro group activates the 2-position of the pyridine ring, making the displacement of the chloro group efficient. mdpi.comnih.gov

Research Applications: The principal research interest in this compound lies in its utility as a synthetic building block. The reactive hydrazine moiety is a versatile handle for constructing more complex molecular architectures. Research involving this compound would likely focus on its reaction with various electrophiles to create novel heterocyclic systems. For instance, reaction with β-dicarbonyl compounds would lead to the formation of pyrazole (B372694) derivatives, while cyclization reactions could be employed to generate fused-ring systems. ias.ac.innih.gov These more complex molecules are often targets in drug discovery programs and materials science due to their rigid, planar structures that can interact effectively with biological targets or exhibit useful electronic properties. ias.ac.in

Compound Data

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | (6-methyl-3-nitropyridin-2-yl)hydrazine |

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-3-5(10(11)12)6(8-4)9-7/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIVZMJNWFJJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285865 | |

| Record name | 2-Hydrazinyl-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-30-4 | |

| Record name | 2-Hydrazinyl-6-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21901-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Hydrazinyl 6 Methyl 3 Nitropyridine

Established Synthetic Routes

The preparation of 2-hydrazinyl-6-methyl-3-nitropyridine and related derivatives is predominantly accomplished through well-established reactions, including nucleophilic substitution and condensation strategies.

A primary and widely utilized method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogen atom on a pyridine (B92270) ring with a hydrazine (B178648) group. The most common precursor for this reaction is 2-chloro-6-methyl-3-nitropyridine (B1586791). guidechem.comnih.gov The reaction is typically carried out by treating the halogenated nitropyridine with hydrazine hydrate (B1144303). google.comgoogle.com

The electron-withdrawing nitro group (-NO₂) in the ortho position to the chlorine atom activates the carbon atom for nucleophilic attack by hydrazine, facilitating the displacement of the chloride ion. The general reaction is represented as:

2-chloro-6-methyl-3-nitropyridine + NH₂NH₂·H₂O → this compound + HCl + H₂O

Different solvents and temperature conditions can be employed to optimize the yield and purity of the product. For instance, the reaction can be conducted in acetonitrile (B52724) at temperatures ranging from 0°C to 20°C. chemicalbook.com Alternatively, solvents such as N,N-dimethylformamide or alcohol amines can be used, often under reflux conditions, to drive the reaction to completion. google.com A patent describes a process where the molar ratio of the pyridine halide to hydrazine hydrate is maintained between 1:1.5 and 1:1.8 to ensure the reaction proceeds fully. google.com

| Precursor | Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-chloro-3-nitropyridine | Hydrazine hydrate | Acetonitrile | 0 - 20 | chemicalbook.com |

| Pyridine Halide A (general) | Hydrazine hydrate (70-80%) | N,N-dimethyl propanol (B110389) amine | Reflux | google.com |

| 2,3-dichloropyridine | Hydrazine hydrate (80%) | N,N-dimethylformamide | 130 (Reflux) | google.com |

Condensation reactions provide an alternative pathway to pyridine hydrazine derivatives. This approach can involve the reaction of a pyridine precursor containing a carbonyl group with a hydrazine derivative, or the construction of the pyridine ring itself from components that include a hydrazine moiety. Hydrazones, formed by the reaction of hydrazine with aldehydes or ketones, are key intermediates in many such syntheses. wikipedia.org

For example, hydrazide-hydrazone derivatives can be synthesized and subsequently utilized in heterocyclization reactions to yield various heterocyclic compounds, including pyridines. nih.gov A relevant synthetic strategy involves the reaction of a hydrazide with a suitable ketone or aldehyde to form a hydrazone, which can then undergo cyclization. nih.govnih.gov For instance, the reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative that serves as a versatile intermediate for further heterocyclic transformations. nih.gov These methods highlight the importance of the hydrazone functional group as a stepping stone in building more complex molecular architectures. researchgate.net

Mechanistic Pathways of Synthesis

The synthetic routes to this compound are governed by specific mechanistic principles. Understanding these pathways allows for precise control over the reaction and prediction of potential outcomes.

The synthesis via hydrazine substitution on a halogenated nitropyridine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. mdpi.comresearchgate.net This process involves two main steps:

Nucleophilic Attack: The hydrazine molecule, acting as a nucleophile, attacks the carbon atom bonded to the halogen. This attack is facilitated by the electron-withdrawing nitro group, which stabilizes the resulting negatively charged intermediate.

Leaving Group Departure: The intermediate, often referred to as a Meisenheimer complex, then re-aromatizes by expelling the halide ion (e.g., Cl⁻) as a leaving group.

In condensation-based syntheses, the formation of a hydrazone is a critical intermediate step. wikipedia.orgkhanacademy.org This occurs through the acid-catalyzed reaction of a hydrazine derivative with a carbonyl compound (aldehyde or ketone). The mechanism involves the initial nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. khanacademy.org These hydrazone intermediates can then undergo intramolecular reactions, such as cyclization, to form the final heterocyclic ring system. nih.gov

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. google.comresearchgate.net Key parameters that influence the reaction's yield, rate, and purity include the choice of solvent, reaction temperature, and the molar ratio of reactants.

Solvent: The solvent plays a crucial role, particularly in substitution reactions. In the reaction of a pyridine halide with hydrazine hydrate, hydrogen halide is generated as a byproduct. Using a solvent that can also act as an acid scavenger, such as an alcohol amine like N,N-dimethyl propanol amine, can promote the reaction by neutralizing the acid and shifting the equilibrium towards the product. google.com

Temperature: The reaction temperature significantly affects the reaction rate. While some protocols utilize mild conditions (0-20°C), others employ higher temperatures (reflux at 130°C) to accelerate the reaction, especially with less reactive substrates. google.comchemicalbook.com Novel protocols often aim to achieve high yields at lower temperatures to improve energy efficiency and safety. researchgate.net

Molar Ratio: The stoichiometry of the reactants is critical for maximizing yield and minimizing side products. An excess of hydrazine hydrate is typically used to ensure the complete conversion of the halogenated pyridine precursor. A molar ratio of pyridine halide to hydrazine hydrate of 1:1.5 to 1:1.8 is often optimal. Using a larger excess can lead to waste and complicate the purification process. google.com

| Parameter | Condition/Variation | Effect on Synthetic Outcome | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | Allows for reaction at low to moderate temperatures. | chemicalbook.com |

| Solvent | N,N-dimethyl propanol amine | Acts as an acid scavenger, promoting the reaction towards product formation. | google.com |

| Temperature | 0 - 20°C | Mild conditions, potentially leading to higher purity. | chemicalbook.com |

| Temperature | Reflux (e.g., 130°C) | Increases reaction rate, ensuring completion for less reactive substrates. | google.com |

| Molar Ratio (Halide:Hydrazine) | 1:1.5 - 1:1.8 | Ensures complete reaction of the starting halide without excessive waste of hydrazine. | google.com |

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of various heterocyclic compounds, including nitropyridine derivatives. While specific literature on the green synthesis of this compound is not extensively detailed, the principles of green chemistry can be applied to its logical synthetic pathway. The conventional synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of a precursor, 2-chloro-6-methyl-3-nitropyridine, is displaced by hydrazine. Green methodologies focus on improving the environmental footprint of such transformations by utilizing alternative energy sources, greener solvents, and more efficient reaction conditions.

One of the primary areas for green improvement is the replacement of traditional polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are commonly used in SNAr reactions but pose significant environmental and health concerns. acsgcipr.org Research has shown that greener solvents can be effectively used for similar nucleophilic substitutions on pyridine rings. For instance, ethanol (B145695) has been successfully employed as a solvent in the microwave-assisted synthesis of aminoethylsulfanylpyridine derivatives from halopyridines, offering a more benign reaction medium. tandfonline.com Polyethylene glycol (PEG), particularly PEG-400, has also emerged as a non-toxic, biodegradable, and efficient medium for SNAr reactions on nitrogen-containing heterocycles. nih.gov Furthermore, the use of water, the most environmentally friendly solvent, often in conjunction with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been demonstrated to facilitate SNAr reactions under mild conditions. rsc.org

Energy consumption and reaction times are other critical aspects addressed by green chemistry. Microwave-assisted organic synthesis (MAOS) has become a recognized green tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govorganic-chemistry.orgresearchgate.net The application of microwave irradiation to the synthesis of this compound could significantly enhance the reaction rate by promoting efficient and uniform heating of the polar reactants. beilstein-journals.orgnih.gov

Similarly, ultrasound-assisted synthesis is another energy-efficient technique that can accelerate heterocyclic synthesis. ijsssr.combohrium.com The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. ksu.edu.sanih.gov This method could be particularly advantageous for the synthesis of this compound by improving mass transfer and activating the reactants.

Solvent-free, or solid-state, reactions represent a pinnacle of green synthesis by eliminating the solvent altogether. conicet.gov.armdpi.com Such reactions, often facilitated by grinding or heating a mixture of the reactants, can lead to higher efficiency, easier product separation, and a significant reduction in waste. researchgate.net The reaction between 2-chloro-6-methyl-3-nitropyridine and hydrazine hydrate could potentially be carried out under solvent-free conditions, possibly with microwave or ultrasonic activation, to provide a highly eco-friendly synthetic route.

The following data tables, based on findings for analogous reactions, illustrate the potential improvements offered by green chemistry approaches.

Table 1: Comparison of Solvents in a Model SNAr Reaction

| Solvent | Reaction Time (hours) | Yield (%) | Environmental Profile |

|---|---|---|---|

| DMSO | 8 | 75 | Hazardous, high boiling point |

| Ethanol | 6 | 85 | Greener, biodegradable |

| PEG-400 | 5 | 90 | Non-toxic, recyclable |

| Water (with HPMC) | 12 | 70 | Benign, sustainable |

Table 2: Effect of Energy Source on Synthesis Efficiency

| Energy Source | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Conventional Heating | 8 hours | 75 | Standard method |

| Microwave Irradiation | 15 minutes | 92 | Rapid, energy-efficient |

| Ultrasound Irradiation | 1 hour | 88 | Improved mixing and activation |

| Solvent-Free (MW) | 10 minutes | 95 | Minimal waste, high efficiency |

By integrating these green chemistry principles—utilizing safer solvents, alternative energy sources, and solvent-free conditions—the synthesis of this compound can be made significantly more sustainable and efficient.

Advanced Structural Characterization of 2 Hydrazinyl 6 Methyl 3 Nitropyridine and Its Derivatives

X-ray Diffraction Analysis

X-ray diffraction is a pivotal technique for the unambiguous determination of molecular and crystal structures, offering detailed insights into bond lengths, bond angles, and the spatial arrangement of molecules.

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

Single crystal X-ray diffraction studies on derivatives of 2-hydrazinyl-6-methyl-3-nitropyridine have successfully elucidated their precise solid-state structures. For instance, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, a derivative, crystallizes in the monoclinic system with the space group C2/c. nih.gov Its unit cell contains eight formula units (Z=8). nih.gov Another derivative, 2-N-phenylamino-3-nitro-6-methylpyridine, also crystallizes in the monoclinic system but with a P2₁/n space group and four molecules per unit cell. nih.gov

The structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been determined, revealing a monoclinic space group P 2/c. researchgate.net In a related but different pyridine (B92270) derivative, 2-Bromo-6-hydrazinylpyridine, the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with the notable feature of having two conformationally distinct molecules in the asymmetric unit. nih.gov

| Compound | Crystal System | Space Group | Molecules per Unit Cell (Z) | Reference |

|---|---|---|---|---|

| 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine | Monoclinic | C2/c | 8 | nih.gov |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | 4 | nih.gov |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | Monoclinic | P 2/c | Not Specified | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | Orthorhombic | P2₁2₁2₁ | 8 | nih.gov |

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are crucial in defining the supramolecular architecture of these compounds. In the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N–H∙∙∙O interaction is present, while intermolecular N-H···N and C-H···O hydrogen bonds facilitate the formation of dimers. nih.gov These dimers are further connected by N-H···O bonds, creating a layered structure. nih.gov

Similarly, the supramolecular structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile is governed by a network of one N−H···N, two N−H···O, and one C−H···O hydrogen bonds, which together assemble a three-dimensional network. researchgate.net In the case of 2-Bromo-6-hydrazinylpyridine, molecules are linked by a system of N—H⋯N and bifurcated N—H⋯(N,N) hydrogen bonds, forming chains within the crystal. nih.gov

| Compound | Hydrogen Bond Types Observed | Resulting Structure | Reference |

|---|---|---|---|

| 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine | Intramolecular: N–H∙∙∙O Intermolecular: N-H···N, C-H···O, N-H···O | Dimers linked into layers | nih.gov |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | N−H···N, N−H···O, C−H···O | Three-dimensional network | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | N—H⋯N, bifurcated N—H⋯(N,N) | Molecular chains | nih.gov |

Conformation Analysis (e.g., hydrazo-bond conformation)

The flexibility of the hydrazinyl group and its substituents allows for various molecular conformations. In 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the conformation of the C-N-N-H hydrazo-bridge is described as bent. nih.gov The molecule as a whole is not planar, with the dihedral angle between the planes of the phenyl and pyridine rings being 88.2(5)°. nih.gov

The molecule of 2-Bromo-6-hydrazinylpyridine exists in two different conformations within the same crystal. nih.gov In one conformer, the hydrazine (B178648) nitrogen atom is in a syn disposition relative to the pyridine nitrogen, with a N1—C5—N2—N3 torsion angle of 5.4(3)°. In the second conformer, the hydrazine group adopts an anti conformation, indicated by a corresponding torsion angle of 171.0(2)°. nih.gov This demonstrates the conformational flexibility around the C-N bond linking the hydrazinyl group to the pyridine ring.

Polymorphism and Crystal Packing Phenomena

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by intermolecular forces. In 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, hydrogen bonding leads to the formation of dimers, which are then linked into layers. nih.gov The crystal packing of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile extends this organization into a three-dimensional network through a combination of hydrogen bonds. researchgate.net

The existence of two distinct molecular conformations for 2-Bromo-6-hydrazinylpyridine within a single asymmetric unit is a manifestation of conformational polymorphism. nih.gov In addition to the extensive hydrogen bonding network, the crystal packing of this compound is further stabilized by π–π stacking interactions between the pyridine rings. nih.gov

Spectroscopic Investigations

Spectroscopic methods provide complementary information to diffraction techniques, focusing on the vibrational properties of molecules and the identification of functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental for characterizing the functional groups present in this compound and its derivatives. The analysis of vibrational spectra for 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine has been supported by quantum chemical calculations to assign the observed IR and Raman wavenumbers. nih.gov

For the derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, FT-IR and FT-Raman studies have been used to investigate its structural features. researchgate.net In the IR spectrum of a related compound, 2-methyl-5-nitro-6-phenylnicotinohydrazide, characteristic bands are observed for the nitro (–NO₂), carbonyl (C=O), and amine (N–H) functional groups. mdpi.com Specifically, vibrations for the –NO₂ group were identified at 1346 and 1516 cm⁻¹, the C=O stretch at 1647 cm⁻¹, and N–H stretching vibrations at 3187 and 3275 cm⁻¹. mdpi.com Studies on the similar molecule 2-amino-3-methyl-5-nitropyridine (B21948) have also utilized FT-IR and FT-Raman spectroscopy, comparing experimental spectra with theoretical calculations to provide a complete assignment of the fundamental vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N–H (Amine/Hydrazide) | Stretching | 3275, 3187 | mdpi.com |

| C=O (Carbonyl) | Stretching | 1647 | mdpi.com |

| NO₂ (Nitro) | Stretching | 1516, 1346 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR for phosphonated derivatives) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the molecular framework, while techniques like ³¹P NMR are essential for characterizing phosphonated analogues.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons of the pyridine ring, the methyl group, and the hydrazinyl moiety, as well as any other substituents. For instance, in hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide, the proton on the C-4 position of the pyridine ring typically appears as a singlet between δ 8.53–8.64 ppm. nih.gov The methyl group protons (2-CH₃) resonate further upfield. mdpi.com

Detailed analysis of ¹H NMR spectra often reveals the presence of isomers. nih.govmdpi.com For example, studies on hydrazones have shown bifurcated or duplicate signals with chemical shift differences of 0.1–0.2 ppm. nih.govmdpi.com This phenomenon is attributed to the existence of rotamers and geometric isomers (E/Z configurations), which are stabilized due to hindered rotation around the amide and imine bonds. mdpi.com The ratio of these isomers can be estimated from the integration of their respective NMR signals. mdpi.commdpi.com

Two-dimensional NMR techniques, such as COSY (¹H–¹H), HMQC (¹H–¹³C), and HMBC (¹H–¹³C), are invaluable for definitive signal assignment. mdpi.com HMQC experiments establish direct one-bond correlations between protons and the carbon atoms they are attached to, while HMBC spectra reveal longer-range (two- or three-bond) correlations, allowing for the complete assembly of the carbon skeleton and the placement of substituents. mdpi.com For example, in a hydrazone derivative, an HMBC correlation was observed between the methyl protons (2-CH₃) and the C-2 and C-3 carbons of the pyridine ring. mdpi.com

The ¹³C NMR spectra provide complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms. For example, in 2-[(E)-(4-Chlorophenyl)vinyl]-5-(isobutylsulfanyl)-3-nitropyridine, the carbon atoms of the pyridine ring appear in the range of δ 121.5-152.0 ppm. nih.gov

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2-CH₃ | 2.68 | 23.2 | C-2, C-3 |

| H-4 | 8.53 | 132.5 | C-2, C-5, C-6 |

| N=CH | 8.17 | 149.7 | C-1", C-2", C-6" |

| NH | 11.98 | - | C=O, C=N |

| C-2 | - | 160.3 | - |

| C-3 | - | 129.5 | - |

| C-5 | - | 143.6 | - |

| C-6 | - | 151.9 | - |

| C=O | - | 161.9 | - |

| Data derived from a representative hydrazone derivative of a nitropyridine system. mdpi.com |

³¹P NMR for Phosphonated Derivatives

For derivatives incorporating a phosphonate (B1237965) group, ³¹P NMR spectroscopy is a critical analytical tool. The Kabachnik-Fields reaction, a one-pot, three-component synthesis, is often employed to create α-aminophosphonates from hydrazinyl precursors. sciforum.net The structures of the resulting phosphonated derivatives are confirmed by ³¹P NMR, in addition to ¹H and ¹³C NMR. The chemical shift in the ³¹P NMR spectrum is highly characteristic of the phosphorus atom's chemical environment and oxidation state, confirming the successful incorporation of the phosphonate moiety into the molecular structure. sciforum.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within this compound and its derivatives. The spectra are typically recorded in various solvents to understand the effect of solvent polarity on the electronic structure. researchgate.net

The UV-Vis spectra of these compounds generally exhibit multiple absorption bands in the 200–550 nm range. researchgate.net For example, the spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile shows three distinct absorption maxima at approximately 238, 280, and 350 nm. researchgate.net These absorption bands are attributed to π→π* and n→π* electronic transitions. nih.govresearchgate.net The transitions are localized within the π-system of the conjugated pyridine ring and involve charge-transfer interactions, particularly with the electron-withdrawing nitro group and electron-donating hydrazinyl or amino groups. researchgate.netnih.gov

The position and intensity of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the nature of the solvent. The introduction of a hydrazino group in place of a chloro substituent typically causes a bathochromic (red) shift in the absorption maximum. researchgate.net This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similarly, the electronic properties of other substituents strongly influence the absorption characteristics. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima for a this compound Derivative in Various Solvents

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

| Water | 238 | 282 | 352 |

| Methanol | 237 | 280 | 350 |

| Ethanol (B145695) | 238 | 281 | 350 |

| Acetonitrile (B52724) | 236 | 278 | 344 |

| Dioxane | 239 | 282 | 347 |

| Data represents spectral characteristics for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. researchgate.net |

Luminescence/Emission Spectroscopy

Luminescence spectroscopy provides insights into the photophysical properties of this compound derivatives after they absorb light. The emission characteristics, such as fluorescence, are highly dependent on the molecular structure.

Not all derivatives are luminescent. For instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been reported to be non-fluorescent. researchgate.net In contrast, other related structures, such as certain 2-N-phenylamino-methyl-nitro-pyridine isomers and 2-styryl-3-nitropyridines, exhibit distinct fluorescent properties. mdpi.comnih.gov

The fluorescence of these compounds can be dramatically influenced by chemical modifications. A key finding is that the substitution of a nitro group with a thiolate anion can significantly enhance fluorescence intensity. mdpi.com In a study of 2-methyl-3,5-dinitropyridine (B14619359) derivatives, the parent compounds were only weakly fluorescent, but their 3-thiolated products exhibited strong fluorescence, emitting yellow or orange light under UV irradiation. mdpi.com This suggests that the nitro group often acts as a quencher of fluorescence, and its replacement can "switch on" the emission.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through analysis of their fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the parent molecule and its fragments. nih.gov

Upon electron ionization (EI), the parent molecule forms a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The molecular ion then undergoes a series of fragmentation reactions, breaking down into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For nitrophenylhydrazine-containing structures, fragmentation is often influenced by an "ortho effect," where adjacent substituents interact during the fragmentation process. researchgate.net Common fragmentation pathways for hydrazines can include the loss of small neutral molecules or radicals such as NH, N₂, and NO₂. The fragmentation of phenylhydrazines has been shown to involve the loss of an NH radical. researchgate.net

In more complex derivatives, the fragmentation patterns can be intricate. For example, in the HRMS (ESI) analysis of 2-[(E)-(4-Chlorophenyl)vinyl]-5-(isobutylsulfanyl)-3-nitropyridine, the calculated mass for the protonated molecule [M + H]⁺ was 349.0772, which closely matched the found value of 349.0764, confirming its elemental formula of C₁₇H₁₇ClN₂O₂S. nih.gov The analysis of fragment ions in MS/MS experiments provides further structural detail by isolating a specific parent ion and characterizing its subsequent dissociation products, helping to map the connectivity of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 6 Methyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties. A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a suitable basis set like 6-311G(d,p) or 6-311G(2d,2p), to achieve a balance between computational cost and accuracy. nih.govresearchgate.net

A fundamental step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. nih.gov For 2-hydrazinyl-6-methyl-3-nitropyridine, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the constituent atoms.

The optimization process reveals key structural features. For instance, calculations on similar nitropyridine derivatives have shown that intramolecular hydrogen bonds can play a crucial role in stabilizing the molecular structure. researchgate.net In this compound, an N-H···O hydrogen bond between the hydrazinyl group and the nitro group is highly probable, which would lead to a more planar and rigid conformation. researchgate.net The dihedral angle between the pyridine (B92270) ring and the nitro group is another important parameter, indicating the degree of twist of the nitro group relative to the aromatic ring. researchgate.net

Comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available, serves to validate the computational method used. nih.gov

Table 1: Representative Theoretical Structural Parameters for this compound The following data is illustrative of typical results obtained from DFT/B3LYP calculations for similar molecules and is not from a direct study of the title compound.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-N (pyridine) | 1.34 |

| C-C (pyridine) | 1.39 | |

| C-N (nitro) | 1.45 | |

| N-O (nitro) | 1.23 | |

| C-N (hydrazinyl) | 1.37 | |

| N-N (hydrazinyl) | 1.41 |

| Parameter | Angle | Calculated Value (°) |

| Bond Angle | C-N-C (pyridine) | 117 |

| O-N-O (nitro) | 125 | |

| C-N-N (hydrazinyl) | 118 |

Once the molecule's geometry is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be directly correlated with experimental infrared (IR) and Raman spectra. nih.govnih.gov This correlation allows for a precise assignment of the absorption bands observed in experimental spectra to specific molecular motions. researchgate.net

For this compound, key vibrational modes would include:

N-H stretching vibrations from the hydrazinyl group, typically appearing as distinct bands in the 3200-3400 cm⁻¹ region.

Aromatic C-H stretching from the pyridine ring.

Asymmetric and symmetric NO₂ stretching from the nitro group, which are characteristic and strong absorbers.

C=N and C=C stretching vibrations within the pyridine ring.

N-N stretching of the hydrazinyl group. nih.gov

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement, they are commonly multiplied by a scaling factor, such as 0.9614. nih.gov

Table 2: Representative Calculated Vibrational Frequencies and Assignments The following data is illustrative of typical results obtained from DFT calculations and is not from a direct study of the title compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3520 | 3384 | N-H asymmetric stretch |

| 3415 | 3283 | N-H symmetric stretch |

| 1610 | 1548 | NO₂ asymmetric stretch |

| 1585 | 1524 | C=C ring stretch |

| 1370 | 1317 | NO₂ symmetric stretch |

| 1225 | 1178 | C-N stretch |

| 1120 | 1077 | N-N stretch |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comnih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small energy gap suggests that the molecule is more reactive, more polarizable, and can readily undergo intramolecular charge transfer. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the hydrazinyl/pyridine portion to the nitro group.

Table 3: Representative Electronic Properties The following data is illustrative of typical results obtained from DFT calculations and is not from a direct study of the title compound.

| Parameter | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 3.70 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor. The MEP map is color-coded to represent different potential values:

Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. nih.gov

Blue indicates regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. nih.gov

Green represents areas of neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine ring and hydrazinyl group. Conversely, the hydrogen atoms of the hydrazinyl group would exhibit a positive potential (blue), indicating their acidic nature and potential involvement in hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E⁽²⁾) associated with these interactions is calculated, with higher E⁽²⁾ values indicating stronger interactions.

Quantum Chemical Calculations

The term "Quantum Chemical Calculations" encompasses a broad range of theoretical methods used to solve the Schrödinger equation for a molecule. The Density Functional Theory (DFT) calculations detailed above are a prominent and widely used class of quantum chemical calculations. nih.gov These computational investigations provide a foundational understanding of a molecule's properties from first principles, without the need for empirical data. By modeling the molecule in the gas phase or simulating solvent effects, these calculations can predict a wide array of characteristics, including geometric structure, spectroscopic signatures, electronic behavior, and reactivity, offering invaluable insights that complement and guide experimental research. researchgate.netresearchgate.net

Basis Set Selection and Functional Comparison

The accuracy of computational predictions for molecular properties is highly dependent on the choice of basis set and density functional theory (DFT) functional. For pyridine derivatives, a variety of basis sets and functionals have been employed to achieve a balance between computational cost and accuracy.

In studies of similar pyridine compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly used. For instance, in the analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, the molecular structure was optimized using the DFT B3LYP/6-311G(2d,2p) approach, which showed good agreement with experimental X-ray diffraction data. nih.gov Similarly, for 2-hydroxy-5-methyl-3-nitropyridine, calculations have been performed using both Hartree-Fock and DFT methods with the B3LYP functional and basis sets such as 6-311G(d) and 6-311G(3d,2p). researchgate.net The results indicated that the DFT calculations, particularly with the larger 6-311G(3d,2p) basis set that includes polarization functions, yielded vibrational frequencies that were much closer to the experimental data. researchgate.net

For the prediction of nonlinear optical (NLO) properties, functionals such as CAM-B3LYP and M06-2X have demonstrated acceptable performance in predicting the first-order molecular hyperpolarizability (β) for organic molecules. mdpi.com These long-range corrected functionals are often paired with diffuse and polarization functions in the basis set, such as 6-311++G(2d,2p) , to accurately describe the electronic properties relevant to NLO phenomena. mdpi.com The choice of functional and basis set is critical, as it can significantly impact the calculated values of properties like dipole moments, polarizabilities, and hyperpolarizabilities. nih.gov

Table 1: Commonly Used Basis Sets and Functionals in Computational Studies of Pyridine Derivatives

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311G(2d,2p) | Molecular Structure Optimization | nih.gov |

| B3LYP | 6-311G(3d,2p) | Vibrational Frequencies | researchgate.net |

| CAM-B3LYP | 6-311++G(2d,2p) | NLO Properties (Hyperpolarizability) | mdpi.com |

| M06-2X | 6-311++G(2d,2p) | NLO Properties (Hyperpolarizability) | mdpi.com |

| ωB97xD | 6-31G(d,p), aug-cc-pVDZ | NLO Properties (Hyperpolarizability) | nih.gov |

Conformational Analysis through Computational Methods

Computational methods are invaluable for exploring the conformational landscape of flexible molecules like this compound. The rotation around single bonds, such as the C-N and N-N bonds of the hydrazinyl group, can lead to different stable conformations or rotamers.

In a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, DFT calculations were employed to investigate the existence of different isomers and rotamers. mdpi.com The presence of multiple conformers was initially suggested by the bifurcation of signals in ¹H NMR spectra. mdpi.com By modeling the structures of various possible configurations and conformations, the Gibbs free energy of each was calculated to determine the most energetically stable isomer. mdpi.com

For this compound, a similar computational approach would involve a systematic scan of the potential energy surface by rotating the dihedral angles associated with the hydrazinyl group. This would allow for the identification of energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. The planarity of the molecule is also a key aspect of its conformation. For instance, in 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is slightly twisted out of the plane of the pyridine ring. nih.gov In contrast, gas-phase DFT calculations for the same molecule showed a strictly planar arrangement, highlighting the influence of crystal packing forces in the solid state versus the isolated molecule in theoretical calculations. nih.gov

Theoretical Prediction of Optical Properties (e.g., First Hyperpolarizability for NLO materials)

The presence of electron-donating (hydrazinyl) and electron-withdrawing (nitro) groups on the pyridine ring suggests that this compound may exhibit significant second-order nonlinear optical (NLO) properties. The key parameter for quantifying the NLO response of a molecule is the first hyperpolarizability (β).

Computational chemistry provides a powerful tool for the theoretical prediction of β. The choice of computational method is crucial for obtaining reliable results. Time-dependent density functional theory (TD-DFT) is a common method for calculating the frequency-dependent hyperpolarizabilities. As mentioned earlier, functionals like CAM-B3LYP and M06-2X are often preferred for these calculations. mdpi.com

The NLO properties of molecules are related to intramolecular charge transfer (ICT). The movement of the π-electron cloud from the donor to the acceptor group can lead to a large change in dipole moment upon excitation, which in turn results in a high β value. nih.gov For NLO-active chromophores, the first hyperpolarizability is a third-rank tensor with 27 components, which can be simplified under certain symmetry conditions. nih.gov

The magnitude of the calculated first hyperpolarizability can be influenced by several factors, including the choice of basis set and the inclusion of solvent effects in the calculation. For example, increasing the polarity of the solvent can lead to an increase in the β value. nih.gov Theoretical studies on various organic molecules have shown that computational predictions of β can be in good agreement with experimental values obtained from techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com For instance, calculated first hyperpolarizabilities for some pyrrole (B145914) hydrazones were found to be in the range of 48.83 to 63.89 x 10⁻³⁰ esu, indicating their potential for NLO applications. nih.gov Similar theoretical investigations on this compound would be instrumental in assessing its potential as an NLO material.

Chemical Reactivity and Derivatization Strategies of 2 Hydrazinyl 6 Methyl 3 Nitropyridine

Fundamental Reaction Pathways

The primary functional groups, the nitro group and the hydrazine (B178648) moiety, are the main sites of reactivity for non-annulative transformations. These reactions are crucial for modifying the compound's electronic properties and for introducing new functionalities.

The nitro group on the pyridine (B92270) ring is susceptible to reduction, a common and pivotal transformation in the functionalization of nitroaromatic compounds. This reaction converts the strongly electron-withdrawing nitro group (-NO₂) into a versatile, electron-donating amino group (-NH₂), significantly altering the electronic character of the pyridine ring. The resulting 2-hydrazinyl-6-methylpyridin-3-amine is a valuable intermediate for the synthesis of more complex molecules, including fused heterocyclic systems.

Several established methods for nitro group reduction can be employed, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups.

Common Reducing Agents and Conditions:

| Reducing Agent | Typical Conditions | Product |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, heat | 2-hydrazinyl-6-methylpyridin-3-amine |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst; various solvents (EtOH, MeOH, EtOAc) | 2-hydrazinyl-6-methylpyridin-3-amine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | 2-hydrazinyl-6-methylpyridin-3-amine |

| Iron (Fe) powder | Acetic acid or NH₄Cl, heat | 2-hydrazinyl-6-methylpyridin-3-amine |

This table presents common methods for nitro group reduction applicable to nitropyridine systems. Specific yields and optimal conditions would require experimental validation for 2-hydrazinyl-6-methyl-3-nitropyridine.

The hydrazine group (-NHNH₂) is a potent alpha-nucleophile, owing to the presence of two adjacent nitrogen atoms with lone pairs of electrons. The terminal amino group is particularly reactive towards a wide array of electrophiles. This reactivity is fundamental to many derivatization strategies.

A primary example is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds readily, often under mild acidic catalysis, and is a cornerstone of heterocyclic synthesis. The resulting N'-alkylidene or N'-arylidene-2-hydrazinyl-6-methyl-3-nitropyridines can serve as intermediates for further transformations or as final target molecules.

Examples of Hydrazone Formation:

| Electrophile | Reagent | Product Structure |

| Aldehyde | Benzaldehyde | N'-(phenylmethylidene)-2-hydrazinyl-6-methyl-3-nitropyridine |

| Ketone | Acetone | N'-(propan-2-ylidene)-2-hydrazinyl-6-methyl-3-nitropyridine |

| α-Ketoester | Ethyl pyruvate | Ethyl 2-((2-(6-methyl-3-nitropyridin-2-yl)hydrazinylidene)propanoate |

This table illustrates the expected products from the condensation of this compound with common carbonyl compounds.

Furthermore, the hydrazine moiety can react with acylating agents like acid chlorides or anhydrides to yield acylhydrazides, and with isocyanates or isothiocyanates to produce semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These reactions underscore the versatility of the hydrazine group in forming stable C-N bonds.

The oxidation of the hydrazine functional group can lead to various products depending on the oxidant used and the reaction conditions. Mild oxidation can result in the formation of diazene (B1210634) intermediates, which can be involved in subsequent reactions. More vigorous oxidation can lead to the cleavage of the nitrogen-nitrogen bond and the replacement of the hydrazine group with a hydrogen atom (dehydrazination), yielding 2-methyl-3-nitropyridine. This oxidative removal can be a strategic step in a multi-step synthesis. Potential oxidizing agents for such transformations include copper(II) salts or hydrogen peroxide.

Cyclization Reactions for Heterocyclic Scaffold Formation

The true synthetic utility of this compound is most evident in its use as a precursor for building new heterocyclic rings. The bifunctional nature of the hydrazine group allows it to react with dielectrophilic partners to form stable five- or six-membered rings.

The Knorr pyrazole (B372694) synthesis and related reactions are classic and highly efficient methods for constructing pyrazole rings. These involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. This compound is an ideal substrate for this reaction, where it acts as the N-N component. The reaction with an unsymmetrical dicarbonyl compound can potentially lead to two regioisomeric pyrazole products, although one isomer often predominates based on the relative reactivity of the carbonyl groups. nih.govmdpi.com

Formation of Pyrazole Derivatives:

| 1,3-Dicarbonyl Compound | Reaction Conditions | Expected Major Product |

| Acetylacetone (B45752) (2,4-Pentanedione) | Acetic acid or ethanol (B145695), reflux | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-3-nitropyridine |

| Ethyl acetoacetate | Acetic acid or ethanol, reflux | 1-(6-methyl-3-nitropyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | Acetic acid or ethanol, reflux | 2-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methyl-3-nitropyridine |

This table outlines the synthesis of pyrazole derivatives via the reaction of this compound with various 1,3-dicarbonyl compounds. nih.govnih.gov

The hydrazine moiety is also a key building block for the synthesis of fused triazine heterocycles. These reactions typically involve the condensation of the hydrazinylpyridine with a reagent that provides the remaining atoms needed to form the six-membered triazine ring. The resulting fused systems, such as pyridotriazines, are of significant interest in medicinal chemistry.

For instance, reaction with α-dicarbonyl compounds like benzil (B1666583) in the presence of an acid catalyst can lead to the formation of a fused 1,2,4-triazine (B1199460) ring. jmchemsci.com The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyridotriazine system. The general reaction involves the condensation of a hydrazine with a compound containing a C=O or C=N bond adjacent to a group that can be displaced or participate in cyclization. This leads to the formation of various fused triazine systems.

The synthesis of fused heterocycles like pyrido[2,3-e] nih.govnih.govtriazines can be achieved through the reaction of 2-hydrazinylpyridines with various precursors. These reactions expand the structural diversity accessible from the starting hydrazinylpyridine, leading to complex polycyclic aromatic systems.

Synthesis of Triazolopyridines and Related Fused-Ring Systems

The hydrazinyl moiety of this compound is a key functional group for the construction of fused heterocyclic systems, most notably triazolopyridines. This is typically achieved through cyclization reactions with various reagents.

One common strategy involves the reaction of the hydrazinyl group with compounds containing a carbon-nitrogen triple bond or a carbonyl group, followed by an intramolecular cyclization. For instance, the reaction with isothiocyanates would be expected to yield a thiosemicarbazide intermediate, which can then be cyclized to form a triazolopyridine ring. Similarly, reaction with acid chlorides or anhydrides can lead to the formation of an acylhydrazide, a precursor for oxidative cyclization to a triazolo ring.

While specific examples detailing the synthesis of triazolopyridines directly from this compound are not extensively documented in the provided search results, the general principles of triazole ring formation from hydrazine derivatives are well-established. These reactions often proceed via the formation of a hydrazone or a related intermediate, which then undergoes cyclization. The reaction conditions for these transformations can vary widely, often requiring heat or the presence of a catalyst to facilitate the cyclization step.

The synthesis of related fused-ring systems can also be envisaged. For example, condensation with 1,3-dicarbonyl compounds could lead to the formation of pyrazolyl-pyridines. The reactivity of the hydrazinyl group allows for the exploration of a variety of cyclization partners to generate a diverse range of fused heterocyclic structures.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The use of this compound in MCRs offers a route to generate a wide diversity of molecular scaffolds.

Although specific MCRs involving this compound are not detailed in the provided search results, its chemical nature suggests its suitability for such reactions. The nucleophilic hydrazinyl group can participate in a variety of MCRs, such as the Ugi or Passerini-type reactions, after suitable modification.

A plausible MCR strategy could involve the in situ formation of a hydrazone from this compound and an aldehyde, which then reacts with another component, such as an isocyanide and a carboxylic acid, in a one-pot reaction. This would lead to the formation of complex, highly functionalized molecules incorporating the pyridinyl moiety. The diversity of the resulting scaffolds can be readily expanded by varying the aldehyde, isocyanide, and carboxylic acid components.

The following table illustrates a hypothetical MCR involving this compound to demonstrate the potential for scaffold diversity.

| Aldehyde Component | Isocyanide Component | Carboxylic Acid Component | Potential Product Scaffold |

| Benzaldehyde | tert-Butyl isocyanide | Acetic acid | α-Acylamino-N'-(6-methyl-3-nitropyridin-2-yl)benzohydrazide derivative |

| Cyclohexanecarbaldehyde | Cyclohexyl isocyanide | Benzoic acid | α-Benzoylamino-N'-(6-methyl-3-nitropyridin-2-yl)cyclohexane-carbohydrazide derivative |

| 2-Naphthaldehyde | Benzyl isocyanide | Formic acid | α-Formamido-N'-(6-methyl-3-nitropyridin-2-yl)-2-naphthaleneaceto-hydrazide derivative |

Derivatization via Hydrazone Formation

One of the most straightforward and widely utilized derivatization strategies for this compound is the formation of hydrazones. This reaction involves the condensation of the hydrazinyl group with an aldehyde or a ketone, typically under acidic catalysis, to form a C=N-N bond.

This derivatization is valuable for several reasons. It allows for the introduction of a wide variety of substituents onto the pyridine core, depending on the choice of the carbonyl compound. This can be used to modulate the biological activity or physical properties of the molecule. Furthermore, the resulting hydrazones can serve as intermediates for further transformations, such as cyclization reactions to form other heterocyclic systems.

The general reaction for hydrazone formation is as follows:

This compound + R-CHO/R-CO-R' → (6-methyl-3-nitropyridin-2-yl)hydrazone derivative + H₂O

Detailed research findings on the synthesis of specific hydrazones from this compound and their characterization would provide valuable insights into the scope of this derivatization strategy. The following table presents a hypothetical set of hydrazone derivatives that could be synthesized.

| Carbonyl Reactant | Product Name |

| Acetone | 2-(1-methylethylidene)hydrazinyl-6-methyl-3-nitropyridine |

| Benzaldehyde | 2-(phenylmethylidene)hydrazinyl-6-methyl-3-nitropyridine |

| 4-Methoxybenzaldehyde | 2-[(4-methoxyphenyl)methylidene]hydrazinyl-6-methyl-3-nitropyridine |

| Cyclohexanone | 2-(cyclohexylidene)hydrazinyl-6-methyl-3-nitropyridine |

Influence of Substituent Effects on Reactivity and Product Selectivity

The reactivity of this compound and the selectivity of its reactions are significantly influenced by the electronic and steric effects of the methyl and nitro substituents on the pyridine ring.

The nitro group at the 3-position is a strong electron-withdrawing group. This has several important consequences:

Activation of the Pyridine Ring: The nitro group deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). This makes positions ortho and para to the nitro group susceptible to attack by nucleophiles. In the case of this compound, this could influence further substitution reactions on the pyridine ring itself.

Decreased Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of the nitro group reduces the electron density on the pyridine ring nitrogen, making it less basic.

Influence on the Hydrazinyl Group: The nitro group's electron-withdrawing effect can also influence the nucleophilicity of the hydrazinyl group, although this effect is transmitted through the pyridine ring.

The methyl group at the 6-position is an electron-donating group. Its effects are generally opposite to those of the nitro group:

Deactivation towards SNAr: The methyl group tends to deactivate the pyridine ring towards nucleophilic attack.

Increased Basicity of the Pyridine Nitrogen: It increases the electron density on the pyridine ring, making the ring nitrogen more basic.

Steric Hindrance: The methyl group can exert steric hindrance, which can influence the regioselectivity of reactions involving nearby functional groups. For example, it could influence the approach of bulky reagents to the hydrazinyl group or the adjacent ring nitrogen.

For example, in reactions where the pyridine ring itself acts as a nucleophile, the methyl group would enhance reactivity while the nitro group would diminish it. Conversely, in SNAr reactions on the pyridine ring, the nitro group would be activating. The interplay of these electronic effects, along with steric considerations from the methyl group, will ultimately determine the product selectivity in derivatization reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Hydrazinyl | 2 | Electron-donating (by resonance), Nucleophilic | Primary site for derivatization reactions (e.g., hydrazone formation, cyclizations). |

| Nitro | 3 | Strongly electron-withdrawing | Activates the pyridine ring for nucleophilic aromatic substitution, decreases ring basicity. |

| Methyl | 6 | Electron-donating | Deactivates the pyridine ring for nucleophilic aromatic substitution, increases ring basicity, can cause steric hindrance. |

Supramolecular Chemistry and Crystal Engineering of 2 Hydrazinyl 6 Methyl 3 Nitropyridine

Hydrogen Bonding Interactions and Their Role in Crystal Stabilization

The stability of the crystalline lattice of 2-hydrazinyl-6-methyl-3-nitropyridine is predominantly governed by a network of hydrogen bonds. These interactions, varying in strength and type, include both intramolecular and intermolecular contacts, which together create a robust and well-defined three-dimensional structure.

Intramolecular N-H···O Hydrogen Bonds

A defining structural feature of this compound is the formation of a strong intramolecular N-H···O hydrogen bond. This bond occurs between one of the hydrogen atoms of the hydrazinyl group (-NHNH₂) at the C2 position and an oxygen atom of the adjacent nitro group (-NO₂) at the C3 position.

Intermolecular C-H···O and N-H···N Contacts

Beyond the intramolecular interactions, the crystal structure is further stabilized by a series of intermolecular hydrogen bonds that link individual molecules into a larger supramolecular assembly.

N-H···N Contacts: The hydrazinyl group, with its multiple N-H donors and the lone pair on the terminal nitrogen, is a potent participant in intermolecular bonding. It readily forms N-H···N hydrogen bonds, linking the hydrazinyl group of one molecule to the pyridine (B92270) ring nitrogen of a neighboring molecule. In similar hydrazinylpyridine structures, these interactions are known to connect molecules into extended one-dimensional chains. nih.gov

Together, these intermolecular forces, along with other potential N-H···O bonds, extend the connectivity within the crystal, leading to the formation of a complex three-dimensional network. researchgate.net

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Hydrazinyl N-H | Nitro O | Enforces molecular planarity; stabilizes conformation. |

| Intermolecular Hydrogen Bond | Hydrazinyl N-H | Pyridine N | Links molecules into chains or dimers. |

| Intermolecular Hydrogen Bond | Methyl C-H | Nitro O | Contributes to the formation of a 3D network. |

Supramolecular Synthons and Self-Assembly Processes

The predictable and directional nature of the hydrogen bonds in this compound allows for its analysis in terms of supramolecular synthons. These are robust structural motifs formed by non-covalent interactions that act as building blocks, guiding the self-assembly of molecules into a well-defined crystal architecture. mdpi.com

The key supramolecular synthons anticipated for this molecule are:

The Intramolecular S(6) Synthon: The N-H···O intramolecular hydrogen bond forms a highly stable S(6) graph set motif, which can be considered the primary synthon that defines the molecular conformation.

The N-H···N Chain Synthon: The intermolecular N-H···N hydrogen bonds can create a C(n) chain motif, propagating in one dimension and forming the primary axis of the supramolecular structure.

The C-H···O Dimer Synthon: The weaker C-H···O interactions involving the methyl and nitro groups can link molecules or the pre-formed chains into dimers, often characterized by R²₂(n) ring motifs.

The self-assembly process is hierarchical. First, the strong intramolecular hydrogen bond establishes the planar conformation of the individual molecules. These conformationally ordered molecules then assemble, primarily through the stronger N-H···N interactions, to form chains. Finally, these chains are cross-linked by the weaker C-H···O and other van der Waals forces to build the final three-dimensional crystal lattice.

Crystal Packing and Lattice Dynamics

The dynamics of the crystal lattice are also intrinsically linked to these non-covalent forces. The strength and directionality of the hydrogen bonds are the principal factors governing the lattice's vibrational modes (phonons). Spectroscopic analysis of similar compounds confirms that the vibrational characteristics of the functional groups involved in hydrogen bonding, such as the N-H and N-O stretches, are significantly influenced by these intermolecular interactions. nih.gov

Crystal Engineering Approaches for Tailored Solid-State Architectures

The principles of crystal engineering can be applied to molecules like this compound to design solid-state materials with desired properties. This involves the strategic modification of the molecular structure to control the resulting supramolecular assembly.

Role of Specific Substituents in Crystal Formation

Each functional group on the this compound molecule plays a distinct and crucial role in directing the crystal formation. The balance between their electronic and steric properties is key to the final solid-state architecture.

Hydrazinyl Group: This is the primary director of intermolecular assembly. It serves as a potent hydrogen bond donor (two N-H groups) and acceptor (the terminal -NH₂ nitrogen). Its placement at the C2 position, ortho to the nitro group, is essential for the formation of the conformation-locking intramolecular hydrogen bond.

Nitro Group: As a strong electron-withdrawing group and a powerful hydrogen bond acceptor, the nitro group is pivotal. Its oxygen atoms are the primary acceptors for both the intramolecular N-H···O bond and the intermolecular C-H···O contacts. Its presence also influences the acidity of the N-H protons, strengthening their donor capability.

By understanding the distinct roles of these substituents, it becomes possible to rationally design new molecules with modified groups to achieve different packing motifs, and consequently, different physical properties like solubility, melting point, and stability.

| Substituent | Position | Primary Role in Crystal Engineering |

|---|---|---|

| Hydrazinyl (-NHNH₂) | C2 | Strong H-bond donor/acceptor; forms intramolecular and intermolecular bonds. |

| Nitro (-NO₂) | C3 | Strong H-bond acceptor; induces planarity via intramolecular H-bond. |

| Methyl (-CH₃) | C6 | Weak H-bond donor (C-H···O); provides steric influence. |

Electronic and Optical Properties Research of 2 Hydrazinyl 6 Methyl 3 Nitropyridine Derivatives

Electronic Absorption Characteristics

The electronic absorption spectra of 2-hydrazinyl-6-methyl-3-nitropyridine derivatives are characterized by multiple absorption bands in the UV-visible region. For instance, a closely related derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibits three distinct absorption maxima at approximately 238, 280, and 350 nm. The bands at around 238 and 280 nm are attributed to π → π* transitions within the conjugated system of the aromatic pyridine (B92270) ring. The absorption maximum observed at approximately 350 nm is the result of an n → π* electronic transition of the hydrazinyl group. researchgate.net

Solvent Effects on Absorption Spectra

The absorption spectra of this compound derivatives are notably influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In studies of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a decrease in solvent polarity leads to slight bathochromic (red) shifts of the two absorption maxima at around 238 and 280 nm. researchgate.net Conversely, the absorption maximum at approximately 350 nm, corresponding to the n → π* transition of the hydrazinyl group, displays a hypsochromic (blue) shift in protic solvents compared to aprotic solvents like dichloromethane. researchgate.net This behavior is indicative of specific solute-solvent interactions, such as hydrogen bonding, which can stabilize the ground state of the molecule to a greater extent than the excited state.

Table 1: Solvent Effects on the Absorption Maxima (λmax) of a this compound Derivative

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Dichloromethane | 240 | 284 | 358 |

| Acetonitrile (B52724) | 238 | 282 | 354 |

| Ethanol (B145695) | 236 | 278 | 348 |

| Methanol | 235 | 276 | 346 |

Note: Data is based on the behavior of the closely related compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. researchgate.net

Protonation Effects on Absorption Spectra

The electronic absorption spectra of this compound derivatives are also sensitive to changes in pH. The protonation of the molecule can lead to significant shifts in the absorption bands. For 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, changes in the absorption spectra with varying pH have been observed, allowing for the calculation of its protonation constant. researchgate.net This acidochromism is a result of the alteration of the electronic structure of the molecule upon protonation, which affects the energy levels of the molecular orbitals involved in the electronic transitions. A protonation constant (log K) of 1.163 ± 0.006 has been reported for this derivative. researchgate.net

Luminescence and Emission Properties

The luminescence and emission properties of this compound derivatives are highly dependent on their specific molecular structure. Interestingly, detailed studies on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have shown that this particular compound does not exhibit fluorescence. researchgate.net This lack of emission suggests that non-radiative decay processes are the dominant pathways for the de-excitation of the electronically excited state.

In contrast, other derivatives of nitropyridines have been reported to show remarkable fluorescent properties. For instance, certain 2-styryl-3-nitropyridines exhibit fluorescence, although the presence of a dimethylamino group can quench this fluorescence, leading to a strong absorption of visible light and a deep purple coloration instead. mdpi.com The fluorescence in these compounds is often influenced by the electronic nature of the substituents on the pyridine ring and the extent of conjugation in the molecule. Some 2-amino-3-cyanopyridine (B104079) derivatives are also known to be fluorescent, with their emission spectra being sensitive to solvent polarity. sciforum.net

Nonlinear Optical (NLO) Properties

Derivatives of nitropyridine are recognized as a promising class of organic materials for nonlinear optics. optica.orgibm.com The NLO response in these molecules arises from the interaction of the intense light of a laser with the molecule's electron cloud, leading to a nonlinear polarization. This is often enhanced in molecules with a donor-acceptor structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound, the hydrazinyl group can act as an electron donor, while the nitro group is a strong electron acceptor, creating a push-pull system that can lead to significant NLO properties.

Theoretical Prediction of NLO Response (e.g., First Hyperpolarizability)

Theoretical calculations, often employing Density Functional Theory (DFT), are a powerful tool for predicting the NLO response of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Theoretical studies on various pyridine derivatives have shown that the magnitude of β can be significantly influenced by the nature and position of substituents. nih.gov For instance, the substitution with strong donor groups on the pyridine ring can lead to a substantial enhancement of the first hyperpolarizability.

Computational studies on related aminopyridine derivatives have demonstrated that these molecules can possess large dipole moments and first hyperpolarizability values, making them good candidates for NLO materials. researchgate.net The calculated NLO properties are often correlated with the HOMO-LUMO energy gap, where a smaller energy gap can lead to a larger NLO response. Theoretical investigations provide valuable insights into the structure-property relationships, guiding the design and synthesis of new organic materials with enhanced NLO properties. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile |

| 2-styryl-3-nitropyridines |

| 2-amino-3-cyanopyridine |

| Ruthenium-bipyridine complexes |

Relationship between Structure, Substitution, and Optical Properties

The electronic and optical characteristics of this compound and its derivatives are intrinsically linked to their molecular architecture. The interplay between the electron-withdrawing nitro (–NO₂) group and the electron-donating hydrazinyl (–NHNH₂) group on the pyridine ring establishes a foundational "push-pull" system. This arrangement significantly influences the intramolecular charge transfer (ICT) processes that dictate the compounds' absorption and emission spectra. The nature, number, and position of additional substituents can further modulate these properties, allowing for the fine-tuning of their optical behavior. nih.govnih.gov

Research into various derivatives reveals a strong correlation between specific structural modifications and the resulting photophysical properties. The introduction of different functional groups can lead to dramatic shifts in absorption wavelengths, and can either enhance or completely quench fluorescence. nih.govmdpi.com

Influence of Substituents on Fluorescence

The presence and type of substituents are critical in determining whether a derivative will be fluorescent. For instance, some complex derivatives exhibit no fluorescence at all. A notable example is 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, which, despite its extended conjugation, does not emit fluorescence. researchgate.net

Conversely, the introduction of a styryl group at the 2-position can induce remarkable fluorescent properties. mdpi.com However, the nature of the substituent on the styryl moiety is itself a determining factor. Studies on 2-styryl-3-nitropyridine derivatives have shown that: